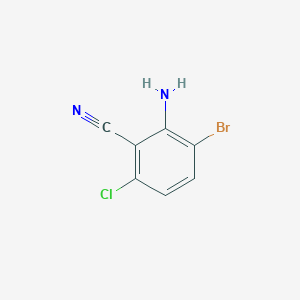

2-Amino-3-bromo-6-chlorobenzonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (predicted for DMSO-d₆):

- Aromatic protons :

- H4 and H5 (para to nitrile): δ 7.45–7.55 ppm (doublet, J = 8.5 Hz).

- H5 (meta to Br/Cl): δ 7.60–7.70 ppm (multiplet).

- Amino protons : δ 6.20–6.40 ppm (broad singlet, exchangeable).

¹³C NMR :

| Carbon Position | Chemical Shift (ppm) |

|---|---|

| C1 (C≡N) | 117–119 |

| C2 (NH₂) | 150–152 |

| C3 (Br) | 130–132 |

| C6 (Cl) | 128–130 |

| Aromatic carbons | 120–135 |

Infrared (IR) Vibrational Frequency Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

| Functional Group | Vibration Mode | Frequency Range |

|---|---|---|

| C≡N | Stretching | 2220–2260 |

| N–H (amine) | Stretching | 3300–3500 |

| C–Br | Stretching | 550–650 |

| C–Cl | Stretching | 750–800 |

| C–C (aromatic) | Skeletal vibrations | 1450–1600 |

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

- Molecular ion peak : m/z 230–232 ([M]⁺, isotopic pattern from ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

- Major fragments :

- Loss of Br: m/z 151–153 ([M–Br]⁺).

- Loss of Cl: m/z 195–197 ([M–Cl]⁺).

- Loss of NH₂: m/z 213–215 ([M–NH₂]⁺).

- Base peak : m/z 76 (C₆H₄⁺ from aromatic ring cleavage).

Properties

IUPAC Name |

2-amino-3-bromo-6-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLMSAYOIVVZIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C#N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-6-chlorobenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-6-nitrobenzonitrile with zinc chloride in the presence of cuprous chloride as a catalyst . This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 2-Amino-3-bromo-6-chlorobenzonitrile often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-6-chlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in the modification of its functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Stille couplings, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Amino-3-bromo-6-chlorobenzonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-6-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-3-bromo-6-chlorobenzonitrile with three closely related compounds, emphasizing substituent positions, molecular properties, and applications.

2-Amino-6-bromobenzonitrile (CAS 77326-62-6)

- Molecular Formula : C₇H₅BrN₂

- Molecular Weight : 197.04 g/mol

- Substituents: Amino (-NH₂) at position 2, bromo (-Br) at position 6, and nitrile (-CN) at position 1.

- Applications : Listed in the Kanto Reagents catalog as a standard for pesticide testing, indicating its role in analytical chemistry or agrochemical development .

- Key Difference : Lacks the chloro substituent at position 6, reducing molecular weight by ~34.44 g/mol compared to the target compound. This absence may alter reactivity in cross-coupling reactions or solubility profiles.

2-Amino-5-chlorobenzonitrile (CAS 5922-60-1)

- Molecular Formula : C₇H₅ClN₂

- Molecular Weight : 152.59 g/mol

- Substituents: Amino (-NH₂) at position 2, chloro (-Cl) at position 5, and nitrile (-CN) at position 1.

- Applications : Supplied by Georganics as a research chemical, suggesting utility in medicinal chemistry or material science .

- Key Difference: The chloro group at position 5 (vs.

6-Amino-3-bromo-2-fluorobenzonitrile (CAS 845866-92-4)

- Molecular Formula : C₇H₄N₂FBr

- Molecular Weight : 215.02 g/mol

- Substituents: Amino (-NH₂) at position 6, bromo (-Br) at position 3, fluoro (-F) at position 2, and nitrile (-CN) at position 1.

- Applications : Documented by Zhao et al. as a key intermediate in organic synthesis, particularly for fluorinated pharmaceuticals or agrochemicals .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Positioning: Amino groups at position 2 (electron-donating) versus position 6 (electron-withdrawing in 6-amino-3-bromo-2-fluorobenzonitrile) significantly alter electronic density, impacting reactivity in heterocyclic ring-forming reactions .

- Fluorine vs. Chlorine: Fluorinated analogs (e.g., 6-amino-3-bromo-2-fluorobenzonitrile) exhibit higher metabolic stability in pharmaceuticals due to fluorine’s resistance to oxidative degradation .

Biological Activity

2-Amino-3-bromo-6-chlorobenzonitrile is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a benzene ring substituted with bromine, chlorine, an amino group, and a nitrile group, which contribute to its unique chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular structure of 2-Amino-3-bromo-6-chlorobenzonitrile can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-3-bromo-6-chlorobenzonitrile |

| Molecular Formula | C7H4BrClN2 |

| Molecular Weight | 221.47 g/mol |

| InChI Key | ROOKMZHFHQKARJ-UHFFFAOYSA-N |

Synthesis

The synthesis of 2-Amino-3-bromo-6-chlorobenzonitrile typically involves the bromination of 2-amino-6-chlorobenzonitrile in the presence of bromine and a solvent like acetic acid. This reaction proceeds through electrophilic aromatic substitution, leading to the introduction of bromine atoms at specific positions on the benzene ring.

Antimicrobial Properties

Research indicates that 2-Amino-3-bromo-6-chlorobenzonitrile exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including drug-resistant strains. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Cytotoxicity

Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it has shown effectiveness against human cervical carcinoma (HeLa) cells, with IC50 values indicating significant cytotoxicity at micromolar concentrations. The cytotoxic mechanism is believed to involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of 2-Amino-3-bromo-6-chlorobenzonitrile can be correlated with its structural features. The presence of halogen substituents (bromine and chlorine) enhances lipophilicity and may increase the compound's ability to penetrate cellular membranes, thereby augmenting its biological efficacy.

Case Studies

-

Antibacterial Activity

- A study evaluated the antibacterial properties of various halogenated benzonitriles, including 2-Amino-3-bromo-6-chlorobenzonitrile, against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antibacterial agent.

-

Anticancer Efficacy

- In vitro assays conducted on HeLa cells revealed that treatment with 2-Amino-3-bromo-6-chlorobenzonitrile led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis demonstrated a substantial increase in sub-G1 phase populations, indicative of cell death.

The biological activity of 2-Amino-3-bromo-6-chlorobenzonitrile is attributed to its ability to interact with specific molecular targets within cells. It may act as a ligand for various receptors or enzymes, modulating their activity and leading to downstream effects such as altered gene expression or enzyme inhibition.

Q & A

What are the key considerations for optimizing the synthesis of 2-Amino-3-bromo-6-chlorobenzonitrile to minimize unwanted side products?

Basic Research Question

Synthetic optimization requires addressing regioselectivity and halogen reactivity. The bromine and chlorine substituents on the benzene ring influence electron density, affecting nitration and amination steps. To minimize side products:

- Use low-temperature nitration to control electrophilic substitution .

- Employ Pd-catalyzed cross-coupling for selective bromine retention, as bromine is more reactive than chlorine in Suzuki-Miyaura reactions .

- Monitor reaction progress via HPLC-MS to detect intermediates and byproducts .

How can conflicting spectroscopic data (e.g., NMR, IR) for 2-Amino-3-bromo-6-chlorobenzonitrile be resolved?

Advanced Research Question

Contradictions in spectral data often arise from solvent effects, tautomerism, or impurities. Methodological solutions:

- Solvent standardization : Use deuterated DMSO for NMR to stabilize the amino group and reduce tautomeric shifts .

- IR spectroscopy in gas phase (via EPA-IR Vapor Phase Library) eliminates solvent interference, providing clearer absorption bands for nitrile (C≡N, ~2240 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) groups .

- DFT calculations (e.g., B3LYP/6-31G*) model vibrational frequencies and predict NMR chemical shifts, cross-validating experimental data .

What computational methods are suitable for predicting the electronic properties of 2-Amino-3-bromo-6-chlorobenzonitrile in drug design?

Advanced Research Question

Density Functional Theory (DFT) is critical for modeling:

- Electron correlation effects : Use the Colle-Salvetti correlation-energy formula (restated as a functional of electron density) to predict HOMO-LUMO gaps and charge distribution .

- Solvent-solute interactions : Apply the SMD continuum model to simulate aqueous environments and assess bioavailability .

- Docking studies : Combine DFT-derived electrostatic potentials with molecular docking (e.g., AutoDock Vina) to evaluate binding affinity to biological targets .

How do steric and electronic effects of the bromine and chlorine substituents influence the reactivity of 2-Amino-3-bromo-6-chlorobenzonitrile in nucleophilic substitution?

Basic Research Question

The ortho-bromo and para-chloro positions create steric hindrance and electron-withdrawing effects:

- Steric effects : The bromine atom at position 3 reduces accessibility for nucleophiles, favoring SN1 over SN2 mechanisms in polar solvents .

- Electronic effects : Chlorine at position 6 deactivates the ring, slowing electrophilic substitution but stabilizing intermediates via resonance .

- Kinetic studies : Use time-resolved UV-Vis spectroscopy to monitor reaction rates under varying solvent polarities (e.g., DMF vs. THF) .

What strategies mitigate decomposition risks during storage of 2-Amino-3-bromo-6-chlorobenzonitrile?

Basic Research Question

Decomposition arises from moisture sensitivity and photolytic cleavage of the nitrile group:

- Storage conditions : Keep in amber vials under inert gas (argon) at -20°C to prevent hydrolysis and photodegradation .

- Stabilizers : Add molecular sieves (3Å) to absorb residual moisture .

- Quality control : Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like benzamide derivatives .

How can researchers validate the purity of 2-Amino-3-bromo-6-chlorobenzonitrile when commercial suppliers lack analytical data?

Advanced Research Question

Third-party validation is essential when suppliers (e.g., Sigma-Aldrich) provide no certificates of analysis :

- Multi-technique characterization : Combine elemental analysis (CHNS), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm molecular structure .

- Batch comparison : Analyze multiple batches via GC-MS to identify consistent impurities (e.g., residual solvents or brominated byproducts) .

- In-house standards : Synthesize a reference sample using peer-reviewed protocols and cross-validate via NMR and IR .

What are the limitations of using 2-Amino-3-bromo-6-chlorobenzonitrile in cross-coupling reactions for heterocyclic drug scaffolds?

Advanced Research Question

Challenges include halogen selectivity and catalyst poisoning:

- Bromine vs. chlorine reactivity : Bromine participates preferentially in Buchwald-Hartwig amination, but chlorine may remain inert unless forced by high temperatures .

- Catalyst compatibility : Use Pd(OAc)₂ with XPhos ligands to prevent deactivation by the nitrile group .

- Side reactions : Monitor for nitrile reduction to amines (e.g., via H₂/Pd-C) using in situ FTIR .

How does the tautomeric equilibrium of the amino group in 2-Amino-3-bromo-6-chlorobenzonitrile affect its chemical behavior?

Advanced Research Question

The amino group’s tautomerism (amine ↔ imine) impacts reactivity and spectroscopic interpretation:

- NMR analysis : Deuterium exchange experiments in D₂O reveal protonation states and tautomeric ratios .

- pH-dependent reactivity : Under acidic conditions, the protonated amino group directs electrophiles to the para position relative to chlorine .

- Computational modeling : Use DFT to map potential energy surfaces and identify dominant tautomers in solution .

Table: Key Spectral Data for 2-Amino-3-bromo-6-chlorobenzonitrile

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 6.8 (s, 1H, Ar-H), δ 5.2 (br, 2H, NH₂) | |

| IR (gas phase) | 2240 cm⁻¹ (C≡N), 3400 cm⁻¹ (N-H) | |

| HRMS (ESI+) | m/z 235.9221 [M+H]⁺ (calc. 235.9224) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.